(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
説明
特性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-28-19-9-8-15(12-18(19)24)26-23-17(22(27)25-13-16-6-4-10-30-16)11-14-5-3-7-20(29-2)21(14)31-23/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMFUOXPCCYPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene family. Its unique structure, characterized by a chromene core, methoxy groups, and a furan moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 422.41 g/mol. The structural features include:
- Chromene Core : Known for various biological activities.
- Fluoro and Methoxy Substituents : These groups enhance the compound's reactivity and biological profile.
- Furan Moiety : Contributes to the compound's pharmacological properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer cell proliferation.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that chromene derivatives often exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines. The presence of halogen atoms (like fluorine) in the structure may enhance cytotoxicity against cancer cells.
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammation processes.
Case Studies
- In Vitro Studies : A study investigated the effects of chromene derivatives on cholinesterases and β-secretase, revealing moderate inhibitory effects which suggest potential in treating neurodegenerative diseases like Alzheimer's .
- Cytotoxicity Testing : Another study assessed the cytotoxic effects of related compounds against various cancer cell lines, showing promising results that warrant further investigation into the specific activity of this compound .
Predictive Modeling
Predictive models such as those from the PASS program indicate that this compound may possess significant therapeutic potential based on its structural features. These models suggest activities against multiple biological targets, emphasizing the need for empirical validation through experimental studies .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of the target compound with analogous chromene derivatives:
Key Differences and Implications
Fluorine’s electronegativity may improve metabolic stability . The furan-2-ylmethyl carboxamide distinguishes the target compound from benzamide or chlorophenylamide derivatives. Furan rings are known to participate in π-π stacking and hydrogen bonding, which could enhance interactions with biological targets like enzymes or DNA .
Synthetic Pathways: The target compound likely follows a condensation pathway similar to other chromene derivatives, such as the synthesis of 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives via Schiff base formation . In contrast, compounds like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyanochromen-2-yl)benzamide require multi-step cyclization and benzoylation, suggesting divergent reactivity for halogenated analogues .
Crystallographic and Computational Studies: While the target compound lacks published crystallographic data, structural analogues like (E)-2-{[(furan-2-ylmethyl)imino]methyl}-4-nitrophenol have been analyzed via single-crystal X-ray diffraction. These studies reveal intramolecular hydrogen bonding (e.g., O–H···N) and disorder in the furan ring, which may influence conformational flexibility and bioactivity .
Research Findings and Limitations
- Antimicrobial Potential: Analogues with furan substituents, such as (E)-2-{[(furan-2-ylmethyl)imino]methyl}-4-nitrophenol, demonstrate moderate antimicrobial activity against E. coli and S. aureus, suggesting the target compound may share similar properties .
- Predictions are based on computational models and extrapolation from analogues .
- Synthetic Challenges : The Z-configuration of the imine group requires precise reaction conditions to avoid isomerization, a common issue in chromene synthesis .
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this chromene-derived compound?
The synthesis involves multi-step reactions starting with a chromene core functionalized via imine formation and carboxamide coupling. Critical steps include:
- Imine formation : Condensation of 3-fluoro-4-methoxyaniline (precursor) with a chromene aldehyde under reflux in ethanol or THF, often catalyzed by acetic acid .
- Carboxamide coupling : Reaction of the intermediate with furan-2-ylmethylamine using coupling agents like EDCI/HOBt in DMF at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (40–80°C for imine stability), and catalyst selection (e.g., palladium for cross-coupling steps) .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of methoxy groups and Z-configuration of the imine bond (δ 8.2–8.5 ppm for imine proton) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 467.14 [M+H]⁺) and detects isotopic patterns from fluorine/chlorine substituents .
- X-ray Crystallography : Resolves stereochemistry and packing motifs; requires single crystals grown via slow evaporation in dichloromethane/hexane .
- HPLC-PDA : Assesses purity (>98% by area normalization) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s bioactivity and target interactions?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ values) to identify potency .
- Cellular Uptake Studies : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in cancer cell lines (e.g., MCF-7, A549) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to hydrophobic pockets of target proteins (e.g., Bcl-2 for apoptosis modulation) . Contradictions in activity (e.g., variable IC₅₀ across cell lines) may arise from substituent effects; SAR studies comparing fluoro/methoxy positioning are critical .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- PASS Algorithm : Predicts anti-inflammatory and anticancer activity spectra (Pa > 0.7) based on chromene scaffold similarity .
- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA 90 Ų, LogP 3.2) and CYP3A4-mediated metabolism .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess redox stability and reactive sites .
Q. How should researchers address data contradictions in substituent effects on bioactivity?
- Meta-Analysis : Compare IC₅₀ values from analogs (e.g., 3-fluoro vs. 2-chloro substitution) to identify trends .
- Free-Wilson Analysis : Quantifies contributions of methoxy and furan groups to activity (e.g., methoxy at C8 enhances solubility but reduces potency) .
- Crystallographic Data : Resolve steric clashes (e.g., furan methyl vs. protein residues) using PDB structures of target complexes .
Methodological Tables
Q. Table 1: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Imine Formation | Ethanol, 70°C, 12 h, AcOH | 78 | 95 | |
| Carboxamide Coupling | EDCI/HOBt, DMF, 0°C→RT, 24 h | 65 | 98 | |
| Purification | Silica gel (EtOAc/Hexane 3:7) | – | 99 |
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent (R1/R2) | Target Protein | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 3-Fluoro, 4-methoxy | EGFR | 0.45 | A549 | |
| 2-Chloro, 4-fluoro | Bcl-2 | 1.2 | MCF-7 | |
| 5-Fluoro, 2-methyl | COX-2 | 3.8 | RAW 264.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
